The compound 2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that incorporates multiple functional groups, making it of interest in various fields of chemical research. This compound is notable for its potential applications in medicinal chemistry due to the presence of both piperidine and methoxyphenyl moieties, which are often associated with biological activity.
This compound can be classified under the category of thioether compounds due to the presence of a sulfur atom in its structure. The piperidine ring contributes to its classification as a nitrogen-containing heterocyclic compound. The methoxyphenyl group indicates its aromatic nature, which is significant for its chemical reactivity and interactions.
The synthesis of this compound typically involves several steps, including:
Each step requires careful control of reaction conditions (e.g., temperature, solvent, and catalysts) to ensure high yield and purity of the final product.
The molecular structure can be represented using various notations such as SMILES or InChI, which provide insights into its connectivity:
CC(=O)N1CCCCC1C(=C2C=CC=C(C=C2)S(C3=CC=C(C=C3)OC)N4C=CC=N4)N
The compound's molecular weight is approximately 405.5 g/mol. Its structure features multiple rings and functional groups that contribute to its chemical properties.
The compound is likely to participate in several types of chemical reactions:
These reactions can be exploited for further derivatization, enhancing the compound's utility in synthetic organic chemistry.
Experimental studies would be necessary to elucidate specific mechanisms and quantify their effects on biological systems.
These properties are crucial for determining the practical applications of the compound in laboratory settings.
This compound has potential applications in:
Further research is needed to explore these applications fully and validate the compound's efficacy in practical scenarios.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1